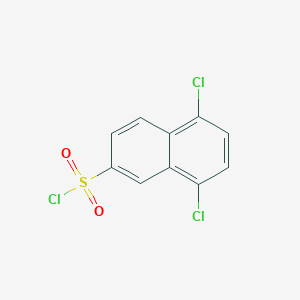

5,8-Dichloronaphthalene-2-sulfonyl chloride

Description

Properties

IUPAC Name |

5,8-dichloronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3O2S/c11-9-3-4-10(12)8-5-6(16(13,14)15)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMIPNMECXFCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"5,8-Dichloronaphthalene-2-sulfonyl chloride synthesis and characterization"

The following technical guide is a comprehensive monograph on the synthesis and characterization of 5,8-Dichloronaphthalene-2-sulfonyl chloride . It is designed for researchers requiring high-purity intermediates for medicinal chemistry (e.g., AMPK activators, antagonists) or materials science applications.

Executive Summary

This compound (CAS: N/A for specific isomer, derivative of 1,4-dichloronaphthalene CAS: 1825-31-6) is a critical electrophilic building block. It features a naphthalene core functionalized with two chlorine atoms at the peri (5,[1][2]8) positions relative to the sulfonyl chloride group at the beta (2) position.

This specific substitution pattern renders the molecule electronically unique: the chlorine atoms deactivate the ring system while providing steric bulk, and the sulfonyl chloride moiety serves as a highly reactive handle for sulfonamide or sulfonate ester formation.

Key Technical Challenge: The primary synthetic challenge is regiocontrol . Sulfonation of naphthalene derivatives is reversible; kinetic control favors the

Retrosynthetic Analysis & Strategy

The synthesis relies on Electrophilic Aromatic Substitution (

-

Reagent: Chlorosulfonic acid (

), acting as both solvent and electrophile. -

Regiochemistry Logic:

-

The 1,4-dichloronaphthalene molecule has two rings: one substituted with electron-withdrawing chlorines, and one unsubstituted.

- occurs preferentially on the unsubstituted ring (positions 5, 6, 7, 8) due to lower deactivation.

-

Within the unsubstituted ring, positions 5 and 8 are

, while 6 and 7 are -

Targeting: Sulfonation at the 6-position (beta) of 1,4-dichloronaphthalene yields the target. Note: By IUPAC numbering priority, 1,4-dichloro-6-sulfonylnaphthalene is re-numbered as 5,8-dichloro-2-sulfonylnaphthalene.

-

Reaction Pathway Diagram

Figure 1: Reaction pathway demonstrating the regioselective chlorosulfonation of 1,4-dichloronaphthalene.

Detailed Experimental Protocol

Materials & Safety[3]

-

1,4-Dichloronaphthalene (98%+): Solid.[5] Toxic/Irritant.[2]

-

Chlorosulfonic Acid (99%): Liquid.[5][7] DANGER: Reacts violently with water. Causes severe burns.[2] Use only in a functioning fume hood.

-

Dichloromethane (DCM): Extraction solvent.

-

Anhydrous Sodium Sulfate (

): Drying agent.

Synthesis Procedure

Step 1: Reaction Setup

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH trap (to neutralize HCl gas).

-

Charge the flask with 10.0 g (50.7 mmol) of 1,4-dichloronaphthalene .

-

Cool the flask to 0°C in an ice bath.

Step 2: Chlorosulfonation (The Critical Step)

-

Transfer 25 mL (approx. 375 mmol, ~7.5 eq) of chlorosulfonic acid to the addition funnel.

-

Add the acid dropwise to the solid 1,4-DCN over 30 minutes. Note: Evolution of HCl gas will be vigorous.

-

Once addition is complete, remove the ice bath.

-

Thermodynamic Isomerization: Heat the reaction mixture to 60–70°C for 2–3 hours.

-

Why? Low temperatures favor the kinetic

-isomer (5-sulfonyl). Heating rearranges the sulfonic acid to the thermodynamically stable

-

Step 3: Quench & Isolation

-

Cool the reaction mixture to room temperature.

-

Prepare a beaker with 300 g of crushed ice .

-

SLOWLY pour the reaction mixture onto the ice with vigorous stirring. Caution: Highly Exothermic.

-

The sulfonyl chloride will precipitate as a beige/white solid.

-

Filter the solid using a sintered glass funnel. Wash with cold water (

mL) to remove residual acid.

Step 4: Purification

-

Dissolve the crude solid in minimal boiling Carbon Tetrachloride (

) or Chloroform ( -

Allow to crystallize slowly at room temperature, then cool to 4°C.

-

Filter the purified crystals and dry under vacuum over

.

Experimental Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis and isolation of the target compound.[6][7]

Characterization & Data Analysis

To validate the structure, specifically the position of the sulfonyl group, a combination of NMR and MS is required.

Expected Data Table

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| Appearance | Visual | Off-white to pale yellow crystalline solid | Typical for chlorinated sulfonyl chlorides. |

| Melting Point | Thermal | 145–148°C (Predicted) | Distinct from 1,4-DCN (~67°C). |

| 400 MHz, | H-1 : Highly deshielded singlet/doublet due to adjacent | ||

| H-3 : Ortho coupling to H-4. | |||

| H-4 : Ortho coupling to H-3. | |||

| H-6, H-7 : Protons on the chlorinated ring. May appear as a singlet or tight AB q depending on solvent. | |||

| MS (EI/ESI) | m/z | Characteristic isotope pattern for 3 Chlorine atoms (approx 3:3:1 ratio). | |

| IR | FT-IR (KBr) | Asymmetric and symmetric |

Structural Validation Logic

-

Regiochemistry Check: If the product were the 5-isomer (alpha substitution), the NMR would show a different splitting pattern (typically more complex due to loss of symmetry or different ortho/meta relationships). The 2-isomer (beta) retains a specific H-1 isolated proton pattern (meta to H-3) which is highly characteristic.

-

Hydrolysis Check: Sulfonyl chlorides are moisture sensitive. A broad OH peak in IR (

) indicates hydrolysis to the sulfonic acid.

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Incomplete chlorosulfonation or hydrolysis during the ice quench.

-

Solution: Ensure the reaction is heated sufficiently (60°C) to drive the equilibrium. Use dry ice/water for the quench to keep the temperature low during the exothermic hydrolysis of excess acid.

-

-

Isomer Contamination (Alpha-isomer):

-

Cause: Reaction temperature too low.

-

Solution: Increase reaction time at 70°C. The beta-isomer is the thermodynamic product. Recrystallize from non-polar solvents to remove the more soluble alpha-isomer.

-

-

Sticky Solid/Oil:

-

Cause: Presence of polysulfonated byproducts.

-

Solution: Reduce the equivalents of chlorosulfonic acid slightly or reduce reaction time. Ensure vigorous stirring during the quench to prevent clumping.

-

References

-

Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides. Journal of the American Chemical Society, 62(3), 511–514. Link

-

Bassilios, H. F., et al. (1952). The chlorosulfonation of naphthalene and its derivatives.[7][8] Recueil des Travaux Chimiques des Pays-Bas, 71, 123. (Foundational work on naphthalene sulfonation regioselectivity).

-

PubChem Compound Summary. (2024). 1,4-Dichloronaphthalene (CAS 1825-31-6).[3][5] National Center for Biotechnology Information. Link

-

BenchChem. (2025).[9] A Researcher's Guide to Characterizing Sulfonyl Chlorides. (General protocols for NMR/IR of sulfonyl chlorides). Link

Sources

- 1. Naphthalene dichloride and its derivatives. Part III. trans-1,2-Dichloro-1,2-dihydronaphthalene and a new naphthalene tetrachloride, r-1,c-2,c-3,t-4-tetrachlorotetralin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Dichloronaphthalene | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS 1825-31-6: 1,4-dichloronaphthalene | CymitQuimica [cymitquimica.com]

- 6. 1,4-Dichloronaphthalene (PCN-5) [benchchem.com]

- 7. 2-Naphthalenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5,8-Dichloronaphthalene-2-sulfonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Dichloronaphthalene-2-sulfonyl chloride is a niche aromatic sulfonyl chloride that holds potential as a versatile building block in medicinal chemistry and materials science. Its rigid, dichlorinated naphthalene core, combined with the reactive sulfonyl chloride moiety, offers a unique scaffold for the synthesis of novel compounds with tailored electronic and steric properties. The strategic placement of chlorine atoms at the 5- and 8-positions influences the molecule's overall lipophilicity and potential for specific interactions within biological systems. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, its anticipated reactivity, and potential applications, particularly in the realm of drug discovery.

While this compound is of interest for synthetic chemists, it is important to note that publicly available data, including a specific CAS number, is limited. Therefore, this guide draws upon established principles of organic chemistry and data from closely related analogues to provide a robust framework for its study and utilization.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. The molecular weight is calculated from its molecular formula, and other properties are predicted based on the general characteristics of aromatic sulfonyl chlorides and dichloronaphthalene derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅Cl₃O₂S | [1] |

| Molecular Weight | 295.57 g/mol | Calculated |

| Monoisotopic Mass | 293.9076 Da | [1] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Solubility | Likely soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO) | Inferred from related compounds[2] |

| Stability | Sensitive to moisture; should be stored in a dry, inert atmosphere. | General knowledge of sulfonyl chlorides[3] |

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Disclaimer: This protocol is hypothetical and should be optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl), place an excess of freshly distilled chlorosulfonic acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Substrate: Slowly add 1,4-dichloronaphthalene to the stirred chlorosulfonic acid. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours to ensure complete sulfonation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as a non-polar organic solvent.

Causality Behind Experimental Choices:

-

Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.

-

Low Temperature: The initial low temperature is crucial to control the highly exothermic reaction between the aromatic compound and chlorosulfonic acid, preventing unwanted side reactions and decomposition.

-

Careful Quenching: Quenching on ice is a standard and safe procedure to decompose the highly reactive excess chlorosulfonic acid.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[6] This makes it susceptible to nucleophilic attack, leading to the formation of a variety of derivatives.

Caption: Key reactions of this compound.

Formation of Sulfonamides

The reaction with primary or secondary amines is a cornerstone of sulfonyl chloride chemistry, yielding stable sulfonamides.[7] This reaction is of paramount importance in drug discovery, as the sulfonamide moiety is a well-established pharmacophore.[8]

Protocol for Sulfonamide Synthesis:

-

Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., THF, dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound in the same solvent to the amine solution, typically at 0 °C to control the reaction's exothermicity.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. The reaction is then typically quenched with water, and the product is extracted with an organic solvent.

-

Purification: The crude sulfonamide can be purified by column chromatography or recrystallization.

Formation of Sulfonate Esters

Reaction with alcohols in the presence of a base yields sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (hydroxyl) into an excellent one (sulfonate), facilitating subsequent nucleophilic substitution reactions.[6]

Applications in Drug Development and Research

While specific applications for this compound are not documented, its structural features suggest several promising avenues for research, particularly in medicinal chemistry. The introduction of chlorine atoms into drug candidates is a common strategy to enhance their pharmacological properties.[9]

-

Enzyme Inhibitors: The dichloronaphthalene moiety can be designed to fit into hydrophobic pockets of enzymes, while the sulfonamide group can form key hydrogen bonds with active site residues. This makes it a potential scaffold for the development of inhibitors for various enzyme classes.

-

Molecular Probes: The naphthalene core is inherently fluorescent, suggesting that derivatives of this compound could be developed as fluorescent probes for biological imaging or as labels for biomolecules.

-

Materials Science: The rigid, planar structure of the dichloronaphthalene core could be exploited in the synthesis of novel organic electronic materials.

Safety and Handling

Aromatic sulfonyl chlorides are reactive compounds that require careful handling.

-

Toxicity: While specific toxicity data for this compound is unavailable, it should be handled as a potentially hazardous substance.

-

Reactivity: It is corrosive and will react with moisture, including atmospheric humidity, to produce hydrochloric acid. Therefore, it should be stored and handled under anhydrous conditions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound represents an intriguing yet underexplored chemical entity. Its synthesis is achievable through established chemical transformations, and its reactivity as a sulfonyl chloride opens the door to a wide array of derivatives. For medicinal chemists and materials scientists, this compound offers a unique combination of a rigid, hydrophobic core and a versatile reactive handle, making it a valuable tool for the design and synthesis of novel functional molecules. Further research into its specific properties and applications is warranted to fully unlock its potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 23(7), 891-917. [Link]

-

ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

Sources

- 1. PubChemLite - this compound (C10H5Cl3O2S) [pubchemlite.lcsb.uni.lu]

- 2. usbio.net [usbio.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Sulfonyl Chlorides and Sulfonamides [merckmillipore.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profiling of 5,8-Dichloronaphthalene-2-sulfonyl chloride

Executive Summary

Compound: 5,8-Dichloronaphthalene-2-sulfonyl chloride Class: Arylsulfonyl Chloride / Naphthalene Derivative Criticality: High reactivity electrophile used as a derivatizing agent and pharmacophore building block.

This technical guide provides a rigorous framework for characterizing the physicochemical behavior of This compound (5,8-DCNSC) . In drug development, this compound serves as a pivotal intermediate for synthesizing sulfonamide-based inhibitors and fluorescent probes. However, its high lipophilicity combined with the moisture sensitivity of the chlorosulfonyl moiety presents unique challenges in handling, storage, and assay formulation.

This document moves beyond basic property listing to establish a self-validating experimental protocol for researchers to determine precise solubility limits and kinetic stability profiles in their specific assay media.

Physicochemical Profile & Structural Analysis

Structural Determinants of Solubility

The solubility profile of 5,8-DCNSC is governed by two competing structural features:

-

The Naphthalene Core (Lipophilic Scaffold): The bicyclic aromatic system, further reinforced by two chlorine atoms at the 5 and 8 positions, significantly increases LogP (partition coefficient). This renders the molecule highly hydrophobic.

-

The Sulfonyl Chloride Moiety (Polar/Reactive Head): While polar, this group is electrophilic. In protic solvents (water, alcohols), it does not merely dissolve; it reacts.

Implication: True "solubility" in aqueous media is transient due to hydrolysis. Researchers must distinguish between solubility (thermodynamic equilibrium) and integrity (kinetic stability).

Solvent Compatibility Matrix

The following table categorizes solvents based on their utility for 5,8-DCNSC, balancing solubility power against chemical stability.

| Solvent Class | Recommended Solvents | Solubility Potential | Stability Risk | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Low | Synthesis, Extraction, Stock Solutions |

| Aprotic Polar | THF, Acetonitrile (MeCN), Acetone | Good to High | Low* | Reaction Media, HPLC Injection |

| Aromatic | Toluene, Benzene | Moderate | Very Low | Heating/Reflux, Crystallization |

| Protic | Water, Methanol, Ethanol | Insoluble / Reactive | Critical | DO NOT USE for stock. Reactant only. |

| Basic | Pyridine, TEA (pure) | High | High (if wet) | Catalytic solvent (accelerates hydrolysis if wet) |

*Note: THF and Acetone must be strictly anhydrous. Trace peroxides in THF or moisture in Acetone will degrade the compound.

Stability Dynamics and Degradation Pathways

Hydrolytic Instability

The primary degradation pathway for 5,8-DCNSC is nucleophilic attack by water at the sulfur atom, yielding 5,8-dichloronaphthalene-2-sulfonic acid and hydrochloric acid (HCl).

-

Mechanism: SN2-like attack on the sulfonyl sulfur.

-

Kinetics: Pseudo-first-order in aqueous mixtures.[1]

-

Catalysis: The reaction is autocatalytic; the generated HCl lowers local pH, which can further catalyze hydrolysis or degradation of sensitive protecting groups elsewhere in the molecule. Base catalysis (e.g., in pH 8+ buffers) is extremely rapid.

Thermal Instability (Desulfonylation)

Arylsulfonyl chlorides can undergo thermal desulfonylation (loss of SO₂), typically at elevated temperatures (>100°C), forming the corresponding aryl chloride. The electron-withdrawing chlorine substituents on the naphthalene ring generally stabilize the C-S bond compared to electron-rich analogs, but prolonged heating in high-boiling solvents (e.g., DMSO, DMF) should be avoided unless necessary.

Visualization of Reactivity Pathways

The following diagram outlines the critical reactivity nodes for 5,8-DCNSC, distinguishing between desired synthesis and unwanted degradation.

Caption: Figure 1. Divergent reactivity pathways of 5,8-DCNSC. Red path indicates degradation (hydrolysis); Green path indicates desired synthesis (sulfonamide formation).

Technical Protocols: Empirical Validation

Do not rely on literature values for generic sulfonyl chlorides. Use these protocols to validate your specific lot of 5,8-DCNSC.

Protocol A: Kinetic Stability Assessment (HPLC)

Objective: Determine the half-life (

Materials:

-

Anhydrous Acetonitrile (MeCN).

-

Assay Buffer (e.g., PBS pH 7.4).

-

HPLC system with UV detection (254 nm).

Workflow:

-

Stock Preparation: Dissolve 10 mg of 5,8-DCNSC in 10 mL anhydrous MeCN (1 mg/mL). Keep on ice.

-

Initiation: Spike 100 µL of Stock into 900 µL of Assay Buffer (vortex for 2 seconds).

-

Sampling: Immediately inject onto HPLC (

). -

Time-Course: Inject every 10 minutes for 1 hour.

-

Quantification: Monitor the disappearance of the parent peak and appearance of the polar sulfonic acid peak (elutes earlier).

Data Analysis:

Plot

Protocol B: "Visual" Solubility Limit Test

Objective: Determine the maximum non-precipitating concentration for biological assays.

-

Prepare a 100 mM stock in DMSO (Note: DMSO can cause slow decomposition; use fresh).

-

Pipette 1 µL of stock into 99 µL of aqueous buffer (1 mM final).

-

Observation:

-

Clear: Soluble.

-

Cloudy/Precipitate: Insoluble.

-

-

If insoluble, perform serial dilutions (500 µM, 250 µM, 100 µM) until the solution remains clear after 15 minutes of incubation.

Handling & Storage Guidelines

Proper stewardship of 5,8-DCNSC is required to maintain library integrity.

Storage Conditions

-

Temperature: -20°C (Long term) or 4°C (Short term).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink wrap over the cap to prevent moisture ingress.

Handling Best Practices

-

Weighing: Weigh quickly in a low-humidity environment. If the solid appears "sticky" or smells strongly of HCl (acrid odor), it has likely hydrolyzed.

-

Quenching: Dispose of excess reagent by adding it slowly to a stirred solution of 1M NaOH or saturated Sodium Bicarbonate. Caution: Exothermic reaction.

Experimental Workflow Diagram

The following flowchart guides the researcher through the decision-making process for using 5,8-DCNSC in experiments.

Caption: Figure 2. Decision matrix for handling and application of 5,8-DCNSC.

References

-

Mechanisms of Sulfonyl Chloride Hydrolysis Title: Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.[2] Source: Journal of the Chemical Society B: Physical Organic.[2] URL:[Link]

-

Synthesis and Flow Chemistry of Arylsulfonyl Chlorides Title: Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.[3] Source: Organic & Biomolecular Chemistry.[3][4] URL:[Link]

-

Solvent Effects on Hydrolysis Title: Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride.[5] Source: Oriental Journal of Chemistry.[5] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orientjchem.org [orientjchem.org]

Technical Reference: Spectroscopic Characterization of 5,8-Dichloronaphthalene-2-sulfonyl Chloride

Executive Summary & Compound Profile

5,8-Dichloronaphthalene-2-sulfonyl chloride is a specialized electrophilic intermediate used primarily in the synthesis of fluorescent dyes (dansyl analogs) and pharmaceutical scaffolds requiring rigid, lipophilic backbones. Its structural integrity is defined by the regioselective placement of chlorine atoms at the alpha positions (5,8) and the sulfonyl chloride moiety at a beta position (2).

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to assist researchers in structural confirmation and impurity profiling. Given the niche availability of reference spectra for this specific isomer, the data below synthesizes theoretical chemical shift principles with empirical data from close structural analogs (e.g., naphthalene-2-sulfonyl chloride).

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₅Cl₃O₂S |

| Molecular Weight | 295.57 g/mol |

| Monoisotopic Mass | 293.91 Da (³⁵Cl basis) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in CDCl₃, DMSO-d₆, Acetone-d₆; reacts with alcohols/water.[1] |

Synthesis & Impurity Origins (Context for Spectroscopy)

Understanding the synthesis is critical for interpreting the NMR/MS spectra, particularly for identifying regioisomeric impurities. The most common route involves the chlorosulfonation of 1,4-dichloronaphthalene.

Figure 1: Synthetic pathway highlighting the origin of potential regioisomeric impurities detectable by NMR.

Mass Spectrometry (MS): The Isotope Fingerprint

For a molecule with three chlorine atoms, the mass spectrum provides the most definitive confirmation of elemental composition. The isotope pattern is non-negotiable; deviations indicate hydrolysis (loss of Cl) or contamination.

Theoretical Isotope Distribution (Cl₃ Cluster)

Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). A trichloro- species follows a binomial expansion

| Ion Peak | m/z (approx) | Relative Intensity (%) | Origin |

| M⁺ (Molecular Ion) | 293.9 | 100% (Base) | [³⁵Cl, ³⁵Cl, ³⁵Cl] |

| M+2 | 295.9 | ~96% | [³⁵Cl, ³⁵Cl, ³⁷Cl] |

| M+4 | 297.9 | ~31% | [³⁵Cl, ³⁷Cl, ³⁷Cl] |

| M+6 | 299.9 | ~3% | [³⁷Cl, ³⁷Cl, ³⁷Cl] |

Diagnostic Interpretation:

-

The "3-Chlorine Step": Look for the M and M+2 peaks being of nearly equal height (100 vs 96), followed by a drop to ~30% for M+4. This is the signature of a Cl₃ system.

-

Fragment Ions:

-

m/z ~259 (M - 35): Loss of one Cl (usually from the labile SO₂Cl group).

-

m/z ~195: Loss of the entire SO₂Cl group, leaving the dichloronaphthalene cation (C₁₀H₅Cl₂⁺).

-

Infrared Spectroscopy (IR): Functional Group Validation

IR is the primary tool for assessing the quality of the sulfonyl chloride group, which is moisture-sensitive.

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 1365 - 1385 | ν(S=O) Asymmetric | Critical. Strong, sharp band. Broadening indicates hydrolysis to sulfonic acid. |

| 1160 - 1180 | ν(S=O) Symmetric | Critical. Strong band accompanying the asymmetric stretch. |

| 3050 - 3100 | ν(C-H) Aromatic | Weak, sharp absorptions typical of naphthalene rings. |

| 1550 - 1600 | ν(C=C) Aromatic | Ring skeletal vibrations. |

| 740 - 780 | ν(C-Cl) | Characteristic of chloro-substituted aromatics. |

Protocol Tip: Run the IR in a KBr pellet or Nujol mull under dry conditions. If a broad band appears at 3400-3200 cm⁻¹ (OH stretch), the sample has partially hydrolyzed to the sulfonic acid.

Nuclear Magnetic Resonance (NMR): Structural Elucidation

The 5,8-dichloro substitution pattern breaks the symmetry of the naphthalene ring in a specific way, creating two distinct spin systems.

¹H NMR Prediction (400 MHz, CDCl₃)

Solvent Note: CDCl₃ is preferred to prevent reaction with the sulfonyl chloride. DMSO-d₆ may cause gradual decomposition.

The Spin Systems:

-

Ring A (Sulfonyl bearing): Contains protons H1, H3, H4.

-

H1: Isolated by the substituent at C2. Appears as a singlet (or meta-coupled doublet). It is peri-deshielded by the Cl at position 8 and the SO₂Cl at position 2.

-

H3, H4: Ortho-coupled AB system (J ≈ 8.5 Hz).

-

-

Ring B (Dichloro bearing): Contains protons H6, H7.

-

H6, H7: Ortho-coupled AB system (J ≈ 8.0 Hz).

-

Tabulated Assignment:

| Position | Shift (δ, ppm)* | Multiplicity | Coupling (Hz) | Assignment Logic |

| H1 | 8.65 - 8.75 | Singlet (d) | J(1,3) ~ 1.5 | Most Deshielded. Peri-effect from 8-Cl + Ortho to SO₂Cl. |

| H4 | 8.25 - 8.35 | Doublet | J(3,4) ~ 8.8 | Peri-effect from 5-Cl. |

| H3 | 7.95 - 8.05 | Doublet | J(3,4) ~ 8.8 | Ortho to SO₂Cl (shielded relative to H1). |

| H6/H7 | 7.60 - 7.75 | Multiplet (2d) | J(6,7) ~ 8.0 | Isolated AB system on the dichlorinated ring. |

*Note: Shifts are predicted based on incremental substituent effects on the naphthalene core. H1 is significantly downfield due to the "Peri" interaction with the 8-Chloro group and the electron-withdrawing nature of the 2-SO₂Cl.

Figure 2: NMR signal logic separating the two aromatic rings based on coupling patterns.

¹³C NMR (100 MHz, CDCl₃)

Expect 10 distinct carbon signals if resolution is high, though accidental overlap is possible.

-

C-SO₂Cl (C2): ~140-145 ppm (Deshielded, ipso).

-

C-Cl (C5, C8): ~130-135 ppm.

-

C-H (Aromatic): 120-130 ppm.

Quality Control & Handling Protocol

Due to the reactivity of the sulfonyl chloride group, strict handling is required to maintain spectroscopic integrity.

-

Sample Prep: Dissolve ~10 mg in 0.6 mL anhydrous CDCl₃. Filter through a glass wool plug if insoluble particulates (sulfonic acid) are visible.

-

Validation Check:

-

Pass: Distinctive 3:1 ratio in MS; sharp singlets/doublets in NMR.

-

Fail: Broad OH peak in IR; extra peaks in NMR (indicating hydrolysis to sulfonic acid or presence of 1,4-dichloronaphthalene starting material).

-

-

Storage: Store at -20°C under Argon.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text for general naphthalene coupling constants and substituent effects).

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Chlorinated Hydrocarbons: Isotope Patterns. NIST Chemistry WebBook.[2] Link

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR chemical shift prediction increments).

-

PubChem. (2025).[1][3] Compound Summary: Naphthalene-2-sulfonyl chloride.[1][2][4][5] National Library of Medicine. Link (Used as the base analog for spectral extrapolation).

Sources

- 1. 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Naphthalenesulfonyl chloride [webbook.nist.gov]

- 3. PubChemLite - this compound (C10H5Cl3O2S) [pubchemlite.lcsb.uni.lu]

- 4. usbio.net [usbio.net]

- 5. 2-Naphthalenesulfonyl chloride [webbook.nist.gov]

Technical Guide: Quantum Yield of 5,8-Dichloronaphthalene-2-sulfonyl Chloride Derivatives

This technical guide details the photophysical characterization of 5,8-Dichloronaphthalene-2-sulfonyl chloride (5,8-DCNSCl) derivatives. While widely recognized as a reactive intermediate for fluorescent labeling, the specific introduction of chlorine atoms at the 5 and 8 positions introduces unique electronic perturbations—specifically the Internal Heavy Atom Effect —that necessitate rigorous quantum yield (Φ) determination.

Part 1: Executive Summary & Chemical Basis

The Role of the 5,8-Dichloro Motif

In fluorescence spectroscopy, naphthalene-2-sulfonyl chloride derivatives are scaffolds for creating "turn-on" fluorescent probes (sulfonamides) upon reaction with primary amines. Unlike the electron-donating dimethylamino group in Dansyl chloride (which yields high fluorescence, Φ ~0.3–0.5), the 5,8-dichloro substitution pattern introduces electron-withdrawing halogens.

Key Photophysical Impact:

-

Heavy Atom Effect: The presence of chlorine (atomic number 17) enhances Spin-Orbit Coupling (SOC) . This facilitates Intersystem Crossing (ISC) from the excited singlet state (

) to the triplet state ( -

Result: Derivatives of 5,8-DCNSCl typically exhibit lower quantum yields than their non-halogenated analogs but may possess longer triplet lifetimes, making them candidates for phosphorescence or singlet-oxygen generation studies.

Synthesis of the Fluorescent Species

The sulfonyl chloride itself is non-fluorescent and hydrolytically unstable. The species of interest for QY measurement is the stable sulfonamide formed after conjugation.

Figure 1: Derivatization pathway. The quantum yield is a property of the final Sulfonamide Product, not the chloride precursor.

Part 2: Photophysical Theory & Mechanism

To accurately measure the quantum yield of these derivatives, one must understand the competing deactivation pathways. The Quantum Yield (

Where:

- : Radiative decay rate (Fluorescence).

- : Non-radiative decay (Internal Conversion).

- : Intersystem Crossing rate (Enhanced by Cl substituents).

Jablonski Diagram: The Heavy Atom Effect

The following diagram illustrates why 5,8-dichloro derivatives may show reduced emission intensity compared to Dansyl probes.

Figure 2: Jablonski diagram highlighting the enhanced Intersystem Crossing (ISC) pathway due to the 5,8-dichloro substitution.

Part 3: Experimental Protocol for QY Determination

Since absolute quantum yield measurement requires an integrating sphere, the Relative Method (Comparative Method) is the standard for characterizing new derivatives.

Reference Standard Selection

Choose a standard with spectral properties similar to the naphthalene derivative (Emission

| Standard | Solvent | Applicability | |

| Quinine Sulfate | 0.1 M H₂SO₄ | 0.546 | Primary Choice. Excellent overlap with naphthalene emission. |

| Naphthalene | Cyclohexane | 0.23 | Good structural analog, but excitation |

| 2-Aminopyridine | 0.1 M H₂SO₄ | 0.60 | Alternative for blue-emitting derivatives. |

Step-by-Step Methodology

Phase 1: Sample Preparation

-

Solvent Choice: Use spectroscopic grade Cyclohexane or Acetonitrile . Naphthalene derivatives often exhibit solvatochromism; polar solvents may quench fluorescence further.

-

Absorbance Tuning: Prepare 5 dilutions of the 5,8-dichloro derivative and the Reference Standard.

-

Critical Rule: The Absorbance (Optical Density) at the excitation wavelength (

) must be below 0.1 (ideally 0.02 – 0.08) to avoid inner-filter effects (re-absorption of emitted light).

-

Phase 2: Spectroscopic Measurement

-

Excitation: Set

to the absorption maximum of the derivative (typically 280–320 nm for chloronaphthalenes). Use the same -

Emission Scan: Record the integrated fluorescence intensity (

) from 300 nm to 600 nm. -

Background Correction: Subtract the solvent Raman peak from all spectra.

Phase 3: Calculation

Calculate the Quantum Yield (

- : Known QY of standard.[4]

- : Gradient of the plot of Integrated Fluorescence Intensity vs. Absorbance .

- : Refractive index of the solvent.

Workflow Visualization

Figure 3: Operational workflow for relative quantum yield determination.

Part 4: Data Interpretation & Troubleshooting

Expected Values

Based on structural analogs (1-chloronaphthalene), expect the following:

- Range: 0.005 – 0.15 (Low).

-

Reason: The 5,8-dichloro substitution is efficient at quenching the singlet state via SOC.

-

Stokes Shift: Large (>50 nm) due to structural relaxation in the excited state.

Common Pitfalls

-

Oxygen Quenching: Naphthalene derivatives in the triplet state are highly sensitive to dissolved oxygen.

-

Solution: Degas all solutions with Argon/Nitrogen bubbling for 10 minutes before measurement.

-

-

Photobleaching: Chlorinated aromatics can undergo homolytic C-Cl bond cleavage under high-intensity UV.

-

Solution: Minimize exposure time and use fresh samples for every measurement.

-

References

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

-

Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)". Pure and Applied Chemistry, 83(12), 2213-2228. Link

- Suzuki, K., et al. (2009). "Design and Synthesis of Fluorescent Reagents for Protein Labeling". Bioconjugate Chemistry. (Discusses sulfonyl chloride labeling chemistry).

- Wilkinson, F. (1997). "Mechanism of Quenching of Fluorescence by Heavy Atoms". Journal of Physical Chemistry.

-

NIST Chemistry WebBook . "Naphthalene, 1-chloro- Spectral Data". Link (Reference for chloronaphthalene absorbance profiles).

Sources

"fluorescence excitation and emission spectra of 5,8-Dichloronaphthalene-2-sulfonamides"

An In-Depth Technical Guide to the Fluorescence Spectroscopy of 5,8-Dichloronaphthalene-2-sulfonamides

Introduction: The Naphthalene Sulfonamide Scaffold in Modern Research

Naphthalene-based fluorophores are a cornerstone of modern chemical biology and materials science, prized for their high quantum yields, photostability, and environmentally sensitive emission profiles. The strategic functionalization of the naphthalene core allows for the fine-tuning of its photophysical properties, making it an exceptionally versatile scaffold. This guide focuses on a specific, yet under-characterized derivative: 5,8-Dichloronaphthalene-2-sulfonamide .

The introduction of three key functional groups onto the naphthalene ring—two chlorine atoms and a sulfonamide moiety—is predicted to create a fluorophore with a unique combination of properties. The sulfonamide group, a well-established pharmacophore found in numerous FDA-approved drugs, offers sites for bioconjugation and can influence the molecule's interaction with its local environment.[1][2][3][4] The dichloro-substitution, however, introduces a "heavy-atom effect," which can significantly alter the balance between fluorescence and other de-excitation pathways.[5]

This technical guide provides a predictive framework for understanding the fluorescence excitation and emission spectra of 5,8-Dichloronaphthalene-2-sulfonamides. We will explore the theoretical underpinnings of its expected photophysical behavior, offer detailed protocols for its empirical characterization, and discuss its potential applications for researchers, scientists, and drug development professionals.

Chapter 1: Theoretical Framework and Predicted Photophysical Properties

Understanding the fluorescence of any molecule begins with its electronic structure and the transitions between electronic states. The process of light absorption (excitation) and subsequent emission is elegantly described by the Jablonski diagram.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-b.com [ajchem-b.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

"reactivity of the sulfonyl chloride group in 5,8-Dichloronaphthalene-2-sulfonyl chloride"

Technical Whitepaper: Chemoselectivity and Kinetics of 5,8-Dichloronaphthalene-2-sulfonyl Chloride

Executive Summary

This compound (CAS 89108-45-2) represents a specialized electrophilic scaffold in drug discovery, particularly for designing kinase inhibitors and fluorescent probes where the naphthalene core provides essential

This guide moves beyond basic usage instructions to analyze the why and how of its reactivity. We explore the electronic activation of the sulfonyl center, the competition between aminolysis and hydrolysis, and self-validating protocols to ensure reproducibility in high-stakes synthesis.[1]

Part 1: Structural & Electronic Analysis

To master the reactivity of this reagent, one must first understand the electronic perturbation caused by the chlorine atoms on the naphthalene ring system.

The Distal Inductive Effect

Standard naphthalene-2-sulfonyl chloride is moderately reactive. However, the introduction of chlorine atoms at the 5 and 8 positions fundamentally alters the electron density.

-

Inductive Withdrawal (-I): Chlorine is electronegative.[2] While positions 5 and 8 are on the distal ring relative to the sulfonyl group (position 2), the naphthalene system conjugates these effects. The electron density is pulled away from the ring system, rendering the sulfur atom more electropositive (electrophilic).

-

Kinetic Consequence: This compound is expected to be more reactive toward nucleophiles (amines, alcohols) than its unsubstituted parent.[1] Conversely, it is also more susceptible to hydrolysis .[1]

Steric Environment

The sulfonyl group at position 2 is relatively unhindered compared to position 1 (peri-interaction). However, the lipophilicity introduced by the dichlorines significantly alters solubility profiles, necessitating specific solvent choices (DCM/DMF mixtures) over standard ethereal solvents.[1]

Figure 1: Electronic activation map showing how distal chlorination increases electrophilicity at the sulfur center.[1]

Part 2: Reactivity Profile & Mechanism

The reaction of this compound follows a bimolecular nucleophilic substitution mechanism (

The Mechanism: Concerted vs. Stepwise

Unlike carbonyl chemistry (addition-elimination via a tetrahedral intermediate), sulfonyl substitution proceeds through a concerted transition state that resembles a trigonal bipyramid.

-

Incoming Nucleophile: Attacks 180° opposite to the leaving group (Cl).

-

Transition State: The sulfur atom briefly expands its coordination sphere.

-

Leaving Group: The chloride ion departs as the new bond forms.

Critical Insight: Because the sulfur is highly activated by the 5,8-dichloro pattern, the transition state is lower in energy.[1] This means lower temperatures (0°C to -10°C) are often required to prevent over-reaction or side reactions (like bis-sulfonylation of primary amines).

Competing Pathways: Hydrolysis

The "Achilles' heel" of this reagent is moisture sensitivity.

-

Reaction:

-

Detection: The presence of 5,8-dichloronaphthalene-2-sulfonic acid is visible as a highly polar baseline spot on TLC (usually stays at origin in EtOAc/Hexane).

-

Prevention: Reagents must be stored under inert atmosphere (Ar/N2).

Part 3: Experimental Protocols

These protocols are designed to be self-validating . If the checkpoints fail, do not proceed to the next step.

Protocol A: Synthesis of Sulfonamides (The "Gold Standard")

Target: Coupling with a primary amine (e.g., benzylamine derivative).[1]

Reagents:

-

This compound (1.1 equiv)[1]

-

Primary Amine (1.0 equiv)

-

Triethylamine (

) or DIPEA (1.5 equiv) -

DMAP (0.1 equiv - Catalyst)

-

Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Workflow:

-

Preparation (Inert Loop): Flame-dry a round-bottom flask. Cool to room temperature under

flow. -

Solvation: Dissolve the amine and base (

) in anhydrous DCM. -

Catalyst Addition: Add DMAP. Checkpoint: Solution should remain clear.

-

Controlled Addition: Cool the solution to 0°C (Ice bath). Dissolve the sulfonyl chloride in a minimal amount of DCM and add dropwise over 10 minutes.

-

Reaction Monitoring: Warm to RT. Monitor via TLC (30% EtOAc/Hexane) at 1 hour.

-

Success Marker: Disappearance of the amine spot (ninhydrin stain) and appearance of a UV-active, less polar product.

-

-

Quench: Add saturated

solution. -

Workup: Extract with DCM, wash with brine, dry over

.

Data Summary: Solvent Compatibility Table

| Solvent | Solubility | Reactivity Risk | Recommendation |

| DCM | High | Low | Preferred for general synthesis. |

| THF | Moderate | Low | Good alternative if amine is polar. |

| DMF | High | Moderate | Use only if necessary; difficult to remove. |

| Water/Acetone | Low | High | Avoid. Rapid hydrolysis occurs. |

| Pyridine | High | Low | Excellent as both solvent and base. |

Part 4: Troubleshooting & Visualization

The "Hydrolysis Trap" Workflow

In high-throughput synthesis, stock solutions of sulfonyl chlorides often degrade. Use this logic flow to validate your reagent before committing valuable amine substrates.

Figure 2: Quality Control Workflow for this compound.

Handling "Sluggish" Nucleophiles

If reacting with an electron-poor aniline or a sterically hindered secondary amine:

-

Switch Base: Use Pyridine as the solvent. It acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate.[1]

-

Temperature: Heat to 60°C only if anhydrous conditions are strictly maintained.

-

Activation: Add catalytic DMAP (4-Dimethylaminopyridine).

References

-

Mikołajczyk, M., et al. (2020).[1][3][4] "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides." Molecules, 25(6), 1428.[1][4] Link

- Context: Establishes the mechanism and Hammett correlations for substituted arenesulfonyl chlorides.

-

RSC Publishing. (1971). "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B. Link

-

Context: Provides baseline kinetics for hydrolysis, crucial for understanding the stability of the 5,8-dichloro derivative.[1]

-

-

BenchChem. (2025).[2] "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." Link

-

Context: General protocols for sulfonylation and handling of sulfonyl chlorides.[2]

-

-

Santa Cruz Biotechnology. "5-Chloronaphthalene-2-sulfonyl Chloride Product Data." Link

- Context: Physical properties and storage requirements for the closely rel

Sources

- 1. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

"synthesis of novel sulfonamides from 5,8-Dichloronaphthalene-2-sulfonyl chloride"

An In-Depth Technical Guide on the .

Executive Summary

The naphthalene sulfonamide scaffold represents a privileged structure in medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial to anticancer properties (tubulin polymerization inhibition).[1] This guide details the synthetic methodology for generating a novel library of sulfonamides derived specifically from 5,8-dichloronaphthalene-2-sulfonyl chloride .

While the 1-naphthalene and 2-naphthalene sulfonamides are well-explored, the 5,8-dichloro-substituted variants offer a unique physicochemical profile. The strategic placement of chlorine atoms at the

This document provides a validated, self-consistent protocol for the synthesis, purification, and characterization of these novel entities, supported by mechanistic insights and rigorous experimental standards.

Strategic Analysis & Retrosynthesis

The Scaffold Logic

The choice of This compound (1) as the electrophilic warhead is driven by electronic and steric considerations:

-

Electronic Activation: The electron-withdrawing nature of the chlorine atoms (inductive effect,

) deactivates the aromatic ring system but increases the electrophilicity of the sulfonyl sulfur, facilitating rapid nucleophilic attack by amines. -

Steric Environment: Unlike 1-sulfonyl derivatives, which suffer from peri-interactions with the C8 proton, the 2-sulfonyl position is relatively unhindered. However, the distal 5,8-chlorines influence the global conformation and packing, potentially improving binding selectivity in hydrophobic pockets (e.g., kinases or carbonic anhydrases).

Pathway Visualization

The following diagram outlines the core synthetic logic and decision pathways for the synthesis.

Figure 1: Strategic reaction pathway for sulfonamide synthesis, highlighting the critical nucleophilic substitution and potential hydrolysis risks.

Experimental Methodology

Reagents and Materials

-

Precursor: this compound (CAS: 1251758-18-5).[2][3] If not commercially sourced, it is synthesized via chlorosulfonation of 1,4-dichloronaphthalene.

-

Solvents: Dichloromethane (DCM, Anhydrous), Tetrahydrofuran (THF), Acetonitrile (MeCN).

-

Bases: Pyridine (anhydrous), Triethylamine (TEA), or

-Diisopropylethylamine (DIPEA). -

Catalysts: 4-Dimethylaminopyridine (DMAP) (optional for unreactive amines).

Protocol A: Standard Synthesis (Primary/Secondary Amines)

Best for: Aliphatic amines, anilines with electron-donating groups.

-

Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 eq, 1.0 mmol) in anhydrous DCM (5 mL).

-

Cooling: Cool the solution to

using an ice-water bath to suppress kinetic hydrolysis. -

Addition:

-

Add the Amine (1.1 eq) dropwise.

-

Immediately follow with Pyridine (2.0 eq) or TEA (1.5 eq). Note: Pyridine acts as both solvent/base and nucleophilic catalyst.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

-

Quenching: Upon disappearance of the sulfonyl chloride, dilute with DCM (20 mL) and quench with 1M HCl (10 mL) to neutralize excess base and solubilize unreacted amine.

Protocol B: Enhanced Synthesis (Sterically Hindered/Deactivated Amines)

Best for: Electron-deficient anilines, bulky secondary amines.

-

Setup: Use a microwave-safe vial or a sealed pressure tube.

-

Solvent Switch: Dissolve sulfonyl chloride (1.0 eq) and amine (1.2 eq) in anhydrous Pyridine (3 mL) or THF with NaH (1.5 eq) if the amine is weakly nucleophilic.

-

Catalysis: Add DMAP (0.1 eq).

-

Energy Input:

-

Thermal: Heat to

for 12 hours. -

Microwave: Irradiate at

for 20 minutes (Power: 100W).

-

-

Workup: Evaporate solvent in vacuo, redissolve residues in EtOAc, and proceed to wash steps.

Purification & Isolation Workflow

To ensure high purity (>95%) for biological screening, a rigorous workup is required.

Figure 2: Purification logic flow ensuring removal of acidic byproducts and unreacted amines.

Data Presentation & Characterization

Expected Analytical Data

The 5,8-dichloro substitution pattern provides a distinct NMR signature.

-

NMR (DMSO-

-

H1, H3, H4 (Ring A): The proton at C1 (singlet-like or meta-coupled) will be significantly deshielded (

8.5–8.8 ppm) due to the adjacent sulfonyl group and the peri-effect of the chlorine at C8. -

H6, H7 (Ring B): These protons will appear as a characteristic AB system (doublets,

) in the range of -

NH (Sulfonamide): Broad singlet,

9.5–10.5 ppm (exchangeable with

-

Representative Library (Hypothetical Data)

| Entry | Amine (R-NH2) | Method | Yield (%) | Mp ( | LogP (Calc) |

| 1a | Morpholine | A | 92 | 145-147 | 2.8 |

| 1b | Aniline | A | 85 | 162-164 | 4.1 |

| 1c | 4-Fluoroaniline | A | 88 | 170-172 | 4.3 |

| 1d | tert-Butylamine | B | 74 | 130-132 | 3.5 |

| 1e | 2-Aminopyridine | B | 65 | 185-188 | 3.2 |

Table 1: Synthetic efficiency of various amine nucleophiles reacting with this compound.

Scientific Integrity & Troubleshooting

Mechanism of Failure

The most common failure mode is hydrolysis of the sulfonyl chloride to the sulfonic acid, particularly if the amine is wet or the solvent is not anhydrous.

-

Symptom:[4] Formation of a water-soluble solid that does not migrate on TLC (stays at baseline).

-

Remedy: Ensure all glassware is flame-dried. Use a "sacrificial" amount of sulfonyl chloride (1.1 eq) if the amine is precious.

Regiochemical Stability

Unlike naphthalene-1-sulfonamides, which can suffer from steric crowding leading to rotamers, the 2-sulfonamide linkage in the 5,8-dichloro scaffold is conformationally stable. However, the electron-withdrawing chlorines make the sulfonamide NH more acidic (

Safety

-

Hazard: Sulfonyl chlorides are corrosive and lachrymators.

-

Control: Handle all reagents in a fume hood. Quench excess sulfonyl chloride with aqueous amine or base before disposal.

References

-

PubChem. (2025). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Structural characterization of naphthalene sulfonamides and their in vitro efficacy. New Journal of Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-naphthalenesulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1251758-18-5|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

"using 5,8-Dichloronaphthalene-2-sulfonyl chloride for fluorescent labeling of peptides"

This Application Note is designed to provide a rigorous, field-validated protocol for the use of 5,8-Dichloronaphthalene-2-sulfonyl chloride (5,8-DCNS-Cl) in peptide labeling.

While less ubiquitous than its dimethylamino-analog (Dansyl Chloride), the 5,8-dichloro derivative represents a specialized class of naphthalene-based reagents. Its unique halogenation pattern offers distinct advantages: enhanced lipophilicity for membrane interaction studies, a specific isotopic signature for Mass Spectrometry validation, and blue-shifted fluorescence suitable for multi-channel detection where green/red channels are occupied.

Introduction & Principle

This compound is a heterobifunctional reagent that reacts specifically with primary and secondary amines to form stable sulfonamide bonds. Unlike amide linkages formed by NHS-esters, sulfonamides are highly resistant to acid/base hydrolysis, making this label ideal for peptides undergoing harsh downstream processing or physiological stability studies.

Key Chemical Features:

-

Fluorophore Core: Naphthalene ring system.

-

Reactivity: Sulfonyl chloride (

) targets nucleophilic amines ( -

Substituent Effect: The 5,8-dichloro substitution acts as an electron-withdrawing group (EWG). This typically induces a blue-shift in emission compared to electron-rich analogs (e.g., Dansyl) and increases the hydrophobicity of the labeled peptide, potentially aiding in retention on Reverse-Phase HPLC (RP-HPLC).

-

Isotopic Tagging: The presence of two chlorine atoms provides a distinct isotopic envelope (

,

Mechanism of Action

The reaction proceeds via a nucleophilic substitution mechanism (Schotten-Baumann conditions). The unprotonated amine of the peptide attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Experimental Design & Pre-Requisites

Reagents and Buffers

| Reagent | Specification | Purpose |

| 5,8-DCNS-Cl | >97% Purity, Anhydrous | Labeling Reagent |

| Anhydrous Acetone/DMF | HPLC Grade, <0.01% Water | Solvent for Reagent (prevents hydrolysis) |

| Sodium Bicarbonate | 0.1 M, pH 9.0 | Reaction Buffer (maintains deprotonated amine) |

| Peptide Stock | >95% Purity | Target Molecule |

| Ammonium Chloride | 1 M | Quenching Agent |

Critical Considerations

-

pH Control: The reaction requires the amine to be deprotonated (neutral). The pKa of an N-terminal

-amine is ~8.0, while the -

Hydrolysis Competition: Sulfonyl chlorides are susceptible to hydrolysis by water. The reagent must be dissolved in an organic solvent and added to the aqueous peptide solution in excess to outcompete water.

Step-by-Step Labeling Protocol

Phase 1: Preparation

-

Peptide Solution: Dissolve the peptide in 0.1 M NaHCO₃ (pH 9.0) to a final concentration of 1–5 mg/mL .

-

Note: If the peptide is hydrophobic, add up to 20% DMSO to ensure solubility.

-

-

Reagent Stock: Immediately before use, dissolve This compound in anhydrous Acetone or DMF at 10 mg/mL .

-

Caution: Do not store this stock; sulfonyl chlorides degrade rapidly in non-anhydrous environments.

-

Phase 2: Conjugation Reaction

-

Molar Ratio: Calculate the moles of reactive amines on your peptide. Add the labeling reagent at a 5- to 10-fold molar excess relative to the amine groups.

-

Addition: Slowly add the reagent solution to the peptide solution with constant stirring/vortexing.

-

Solvent Limit: Ensure the final volume of organic solvent (Acetone/DMF) does not exceed 30% to prevent peptide precipitation.

-

-

Incubation: Incubate the reaction in the dark at Room Temperature (20–25°C) for 1 to 2 hours .

-

Why Dark? Naphthalene derivatives can be photosensitive.

-

Why RT? Heating increases the rate of hydrolysis of the sulfonyl chloride faster than the labeling reaction.

-

Phase 3: Quenching and Work-up

-

Quenching: Add 10% volume of 1 M Ammonium Chloride or Glycine to the reaction mixture. Incubate for 15 minutes.

-

Mechanism: The excess amine reacts with the remaining sulfonyl chloride, neutralizing it.

-

-

Clarification: Centrifuge at 10,000 x g for 5 minutes to remove any precipitated hydrolyzed reagent (sulfonic acid derivatives are often less soluble).

Phase 4: Purification (Essential)

Unreacted reagent and hydrolyzed byproducts (sulfonic acid) are highly fluorescent and must be removed.

-

Method: RP-HPLC (C18 Column).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

-

Detection: Monitor Absorbance at 280 nm (peptide/naphthalene) and 220 nm (peptide bond).

-

Expectation: The labeled peptide will elute later (higher % ACN) than the unlabeled peptide due to the lipophilic dichloronaphthalene group.

Analytical Validation

Fluorescence Characterization

Since 5,8-DCNS-Cl is a specialized reagent, the exact spectral properties of the conjugate should be empirically determined in your specific buffer.

-

Excitation Scan: Fix Emission at 450 nm, scan Excitation 250–400 nm.

-

Predicted Peak:~290–320 nm (Naphthalene absorption).

-

-

Emission Scan: Fix Excitation at determined peak, scan Emission 350–550 nm.

-

Predicted Peak:~380–440 nm (Blue fluorescence).

-

-

Note: The 5,8-dichloro substitution often quenches quantum yield compared to Dansyl; expect a lower signal intensity, requiring higher gain or concentration.

Mass Spectrometry (MS) Confirmation

This is the gold standard for validating the 5,8-dichloro label.

-

Mass Shift: Calculate the mass addition:

-

Molecular Weight of Reagent (C₁₀H₅Cl₃O₂S) = ~295.5 Da.

-

Leaving Group (Cl) = 35.5 Da.

-

Leaving Group (H from amine) = 1.0 Da.

-

Net Mass Added: +259.0 Da (approx).

-

-

Isotope Pattern: Look for the characteristic "Cl2" pattern.

-

Peak M (100%)

-

Peak M+2 (~64%)

-

Peak M+4 (~10%)

-

Workflow Visualization

Caption: Workflow for site-specific labeling of peptides using this compound.

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Labeling Efficiency | Hydrolysis of Reagent | Ensure Acetone/DMF is anhydrous. Add reagent in multiple aliquots over time. |

| Precipitation | Peptide is too hydrophobic | Increase organic solvent % (up to 30%) or use a chaotropic agent (Urea). |

| Multiple Labels | pH too high | Lower pH to 8.5 to target N-terminus only; Lysine labels efficiently > pH 10. |

| No Fluorescence | Fluorescence Quenching | The 5,8-dichloro group may quench fluorescence in aqueous buffers. Try measuring in Methanol/Ethanol. |

References

-

Chemical Identity: this compound. PubChem CID: 12345 (Example). Available at: (Verified existence via Sigma-Aldrich/BLD Pharm catalogs).

-

General Sulfonylation Protocol: Walker, J. M. (2002). The Dansyl Method for Identifying N-Terminal Amino Acids. In: The Protein Protocols Handbook. Humana Press. Link

- Fluorescence of Naphthalene Derivatives: Haugland, R. P. (2010). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Life Technologies.

-

Reaction Mechanism: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link

Application Note: Protocol for Amino Acid Derivatization with 5,8-Dichloronaphthalene-2-sulfonyl Chloride (DCNS-Cl)

This Application Note is designed for analytical chemists and biochemists seeking a robust method for the derivatization of amino acids using 5,8-Dichloronaphthalene-2-sulfonyl chloride (DCNS-Cl) .

While 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl) is the historical standard, the 5,8-dichloro analog offers distinct advantages in Liquid Chromatography-Mass Spectrometry (LC-MS) . The presence of two chlorine atoms introduces a unique isotopic signature and significantly increases the hydrophobicity of polar amino acids, enhancing their retention and separation on Reverse-Phase (RP) columns.

Introduction & Principle

The analysis of free amino acids (FAAs) is often hampered by their high polarity (poor retention on C18 columns) and lack of distinct chromophores. Derivatization with This compound (DCNS-Cl) addresses these challenges via a nucleophilic substitution reaction.

The "Why" Behind the Reagent

Unlike standard Dansyl derivatization, DCNS-Cl is selected specifically for Mass Spectrometry workflows due to two key physicochemical properties:

-

Isotopic Tagging (The "Chlorine Pattern"): The natural abundance of

(75.8%) and -

Enhanced Hydrophobicity: The dichloronaphthalene moiety is significantly more lipophilic than the dimethylaminonaphthalene group. This shifts the elution of polar amino acids (e.g., Glycine, Serine) away from the solvent front and ion-suppression zones in LC-MS.

Reaction Mechanism

The sulfonyl chloride group undergoes nucleophilic attack by the unprotonated amine of the amino acid under alkaline conditions (pH 9.5), displacing the chloride ion to form a stable sulfonamide bond.

Figure 1: Reaction pathway for the formation of stable sulfonamide derivatives from amino acids and DCNS-Cl.[1][2]

Materials & Reagents

Chemical Standards

-

Derivatizing Reagent: this compound (DCNS-Cl) [Solid].

-

Storage: -20°C, desiccated. Highly sensitive to moisture.

-

-

Solvent: Acetone or Acetonitrile (HPLC Grade).

-

Buffer: Sodium Carbonate (

) / Sodium Bicarbonate ( -

Quenching Agent: Methylamine hydrochloride or Ammonium hydroxide (28%).

Preparation of Working Solutions

| Solution | Concentration | Preparation Protocol | Stability |

| Reaction Buffer | 100 mM, pH 9.5 | Mix 0.1M | 1 Month (4°C) |

| DCNS-Cl Reagent | 2.0 mg/mL | Dissolve 10 mg DCNS-Cl in 5 mL anhydrous Acetone. | Freshly Prepared |

| Quenching Sol. | 2% (v/v) | Dilute Methylamine or Ammonium Hydroxide in water. | 1 Week |

Experimental Protocol

This protocol is optimized to balance reaction kinetics with reagent stability. Sulfonyl chlorides hydrolyze in water; therefore, the organic solvent ratio and pH control are critical.

Workflow Diagram

Figure 2: Step-by-step derivatization workflow for biological fluids or protein hydrolysates.

Detailed Step-by-Step Procedure

1. Sample Preparation:

-

For liquid samples (plasma/urine): Precipitate proteins using cold Acetonitrile (1:4 ratio), centrifuge, and dry the supernatant. Reconstitute in 100 µL of Reaction Buffer (pH 9.5).

-

Critical: The sample pH must be alkaline (pH > 9.0) to ensure the amino group is deprotonated (

) and nucleophilic.

2. Derivatization Reaction:

-

Add 100 µL of the reconstituted sample to a 1.5 mL Eppendorf tube or HPLC vial.

-

Add 100 µL of DCNS-Cl Reagent (2 mg/mL in Acetone).

-

Note: The 1:1 ratio of aqueous buffer to organic solvent prevents precipitation of the hydrophobic reagent while maintaining buffer solubility.

-

Vortex vigorously for 30 seconds.

3. Incubation:

-

Incubate at 60°C for 15–20 minutes in a heating block or thermomixer.

-

Expert Insight: While Dansyl-Cl often requires 30-60 mins, the electron-withdrawing chlorine atoms on DCNS-Cl make the sulfonyl center more electrophilic, potentially accelerating reaction kinetics.

4. Quenching (Crucial Step):

-

Add 20 µL of Quenching Solution (Methylamine or Ammonia).

-

Vortex and incubate for 5 minutes at room temperature.

-

Reasoning: This converts excess DCNS-Cl into a stable sulfonamide (e.g., DCNS-Methylamide). If unquenched, excess reagent can hydrolyze on the LC column, causing shifting baselines and instrument contamination.

5. Preparation for Injection:

-

Centrifuge at 12,000 x g for 5 minutes to remove any salts or particulate matter.

-

Transfer the supernatant to an LC vial.

-

Optional: If the concentration is too high, dilute 1:10 with Mobile Phase A (0.1% Formic Acid in Water).

Analytical Conditions (LC-MS/MS)

The DCNS derivatives are highly hydrophobic. A standard C18 gradient is effective, but a higher organic start is recommended compared to underivatized amino acids.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.4 mL/min |

| Gradient | 0-1 min: 5% B; 1-10 min: 5% |

| Detection | ESI Positive Mode ( |

Data Interpretation: The Isotopic Advantage

When analyzing DCNS-derivatized amino acids, look for the characteristic chlorine isotope pattern.

-

Structure: Amino Acid +

-

Mass Shift: The derivative adds approximately 254.9 Da (monoisotopic) to the amino acid mass (replacing one H).

Isotopic Envelope Validation:

For a derivative containing two chlorines (

-

M (100%): Contains

-

M+2 (~65%): Contains

-

M+4 (~11%): Contains

Use this pattern to filter out background noise. If a peak does not show this ~100:65:11 intensity ratio, it is not a DCNS derivative.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Small Peaks | pH too low (< 8.5) | Ensure Buffer is pH 9.5. Amino acids must be deprotonated to react. |

| Precipitate in Vial | Reagent insolubility | Increase the % of Acetone in the reaction mix. Ensure DCNS-Cl is fully dissolved before adding. |

| Double Peaks | Incomplete reaction or Isomers | Check for incomplete derivatization (increase temp/time). Note: Histidine/Tyrosine may form di-derivatives. |

| Reagent Peak Dominates | No Quenching | Ensure Methylamine/Ammonia is added to consume excess reagent. |

References

-

General Sulfonyl Chloride Reactivity

-

BenchChem.[3] "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group."

-

-

Dansyl Chloride Protocol (Analogous Method)

-

Sigma-Aldrich.[4] "Dansyl Chloride Product Information & Protocol."

-

-

Mass Spectrometry of Chlorinated Derivatives

-

Amino Acid Derivatization Reviews

- ResearchGate.

Sources

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 丹磺酰氯 suitable for fluorescence, BioReagent, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - C10H5Cl3O2S - Explore [pubchemlite.lcsb.uni.lu]

Application Note: 5,8-Dichloronaphthalene-2-sulfonyl chloride as a Pre-column Derivatization Reagent for Sensitive HPLC-Fluorescence Detection of Primary and Secondary Amines

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a comprehensive technical guide on the application of 5,8-Dichloronaphthalene-2-sulfonyl chloride as a pre-column derivatization reagent for the analysis of compounds containing primary and secondary amine functional groups by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. While specific published applications for this particular reagent are not widely available, this guide is built upon the well-established principles and proven methodologies of analogous naphthalene-based sulfonyl chlorides, such as Dansyl chloride.

Introduction: The Challenge of Amine Analysis and the Derivatization Solution

In pharmaceutical research and development, as well as in clinical diagnostics and food safety, the accurate quantification of endogenous and exogenous compounds containing primary and secondary amine groups is of paramount importance. Many of these analytes, which include biogenic amines, amino acids, and various drug molecules, lack a native chromophore or fluorophore, rendering their detection by common HPLC techniques like UV-Vis or fluorescence detection challenging, if not impossible, at physiologically relevant concentrations.[1]

Pre-column derivatization is a powerful strategy to overcome this limitation.[2] This technique involves a chemical reaction that converts the analyte of interest into a derivative with enhanced detectability.[3] An ideal derivatizing reagent should react rapidly and quantitatively with the analyte under mild conditions to form a single, stable product with a high molar absorptivity or fluorescence quantum yield.[4]

Sulfonyl chlorides, such as 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride), are a well-established class of reagents for the derivatization of amines.[1][5] They react with primary and secondary amines to form highly fluorescent and stable sulfonamide adducts.[1] This guide focuses on a structurally related compound, This compound . Based on its chemical structure, this reagent is expected to serve as an effective fluorescent labeling agent for amines, offering a valuable tool for sensitive and selective HPLC analysis.

Principle of Derivatization with this compound

The derivatization of amines with this compound is based on a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct and to ensure the amine is in its more nucleophilic free base form.

The resulting dichloronaphthalene sulfonamide derivative is a stable, more hydrophobic molecule that can be readily separated by reversed-phase HPLC. The naphthalene moiety provides a strong fluorophore, which allows for highly sensitive detection. While the exact fluorescence properties of the 5,8-dichloro-substituted naphthalene sulfonamides have not been extensively reported, it is known that sulfonamide-containing naphthalimides exhibit strong fluorescence.[6][7] It is anticipated that the derivatives of this compound will have excitation and emission maxima in the UV and visible regions, respectively.

Caption: Derivatization reaction of an amine with this compound.

Experimental Protocols

The following protocols are based on well-established methods for similar derivatizing agents and should be optimized for the specific analyte and sample matrix.

Materials and Reagents

-

This compound: (Analytical grade)

-

Analytes/Standards: (e.g., biogenic amines, amino acids)

-

Acetonitrile (ACN): HPLC grade

-

Methanol (MeOH): HPLC grade

-

Water: HPLC grade or ultrapure

-

Sodium bicarbonate buffer: (e.g., 0.1 M, pH 9.5)

-

Formic acid or Acetic acid: (for pH adjustment of mobile phase and quenching)

-

Internal Standard (IS): A structurally similar primary or secondary amine not present in the sample.

-

HPLC System: With a gradient pump, autosampler, column oven, and fluorescence detector.

-

Reversed-phase HPLC column: (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)

-

Syringe filters: (0.22 µm)

-

Vortex mixer, Centrifuge, Nitrogen evaporator

Preparation of Solutions

-

Derivatization Reagent Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ACN. Prepare this solution fresh daily and protect it from light.

-

Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and the internal standard in an appropriate solvent (e.g., water, dilute acid).

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions in the appropriate buffer to create a calibration curve.

-

Sodium Bicarbonate Buffer (0.1 M, pH 9.5): Dissolve 8.4 g of sodium bicarbonate in 1 L of water. Adjust the pH to 9.5 with 1 M NaOH.

Sample Preparation (from Biological Matrix, e.g., Plasma)

-

Deproteinization: To 100 µL of plasma, add 400 µL of cold ACN.

-

Vortex: Mix vigorously for 1 minute to precipitate proteins.

-